molecular formula C14H10Cl2N2O3 B3840738 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide

Cat. No.: B3840738
M. Wt: 325.1 g/mol
InChI Key: IBBPSYGRVFPQND-REZTVBANSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields such as bioinorganic chemistry, pharmacology, and materials science .

Preparation Methods

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3,5-dihydroxybenzohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Research has explored its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and applications. The unique combination of 2,4-dichlorophenyl and 3,5-dihydroxybenzohydrazide in N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide imparts distinct properties that make it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3,5-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-2-1-8(13(16)5-10)7-17-18-14(21)9-3-11(19)6-12(20)4-9/h1-7,19-20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBPSYGRVFPQND-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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